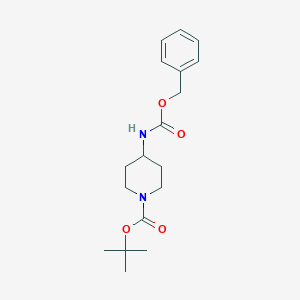

1-Boc-4-Cbz-amino-piperidine

Overview

Description

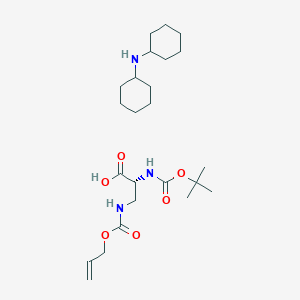

The compound 1-Boc-4-Cbz-amino-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups are commonly used as protecting groups in organic synthesis, particularly for amines. These groups are important for the synthesis of various heterocyclic compounds and can be used to create novel building blocks for drug discovery and development .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic materials such as piperidine carboxylic acids, pyridine, and benzyl chloride. For instance, the synthesis of N-Boc-piperidinyl derivatives can involve the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another approach includes the use of 1-Boc-piperidine-2-carboxylic acid methyl ester in nucleophilic substitution reactions to create spiro compounds . Additionally, orthogonally protected aziridinopiperidine has been synthesized from simple materials and used as a building block for 3-aminopiperidines .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1-Boc-4-Cbz-amino-piperidine derivatives have been studied using spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, including B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters and vibrational frequencies. Potential Energy Scan (PES) studies help in understanding the conformational stability of the molecule .

Chemical Reactions Analysis

The reactivity of 1-Boc-4-Cbz-amino-piperidine derivatives can be explored through various chemical reactions. The presence of Boc and Cbz protecting groups allows for selective reactions at other sites of the molecule. For example, the Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation, providing access to the free amine for further functionalization . The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets such as protein receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-Cbz-amino-piperidine derivatives are characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the electronic structure, including the HOMO-LUMO bandgap, which is crucial for understanding the chemical reactivity of the compound. The molecular electrostatic potential (MEP) and Fukui function can be used to identify reactive sites on the molecule. Additionally, thermodynamic parameters at different temperatures can be determined to understand the stability of these compounds .

Scientific Research Applications

Synthesis of Amides

- Scientific Field: Organic Chemistry

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

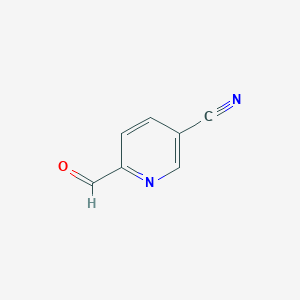

- Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

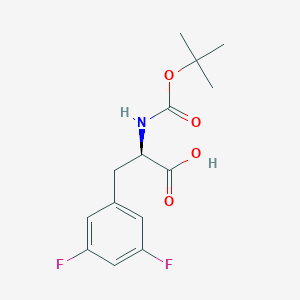

- Results: Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Preparation of Pharmaceutical Compounds

- Scientific Field: Pharmaceutical Chemistry

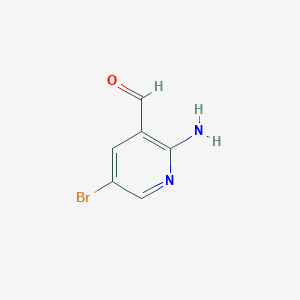

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the preparation of pharmaceutical compounds . It is used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .

Synthesis of SIRT2 Inhibitors

- Scientific Field: Medicinal Chemistry

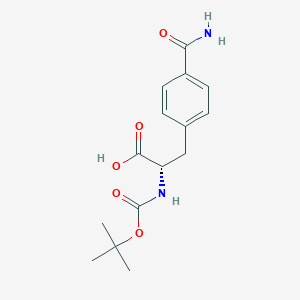

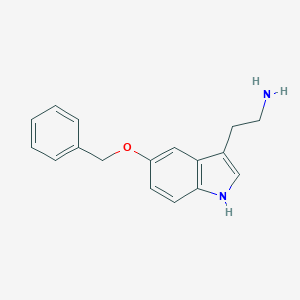

- Application Summary: 1-Boc-4-Cbz-amino-piperidine can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .

Synthesis of Cdk5/p25 Kinase Inhibitors

- Scientific Field: Medicinal Chemistry

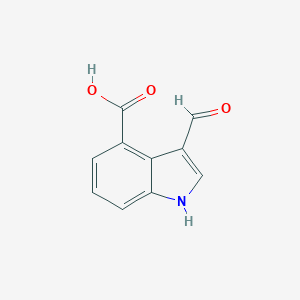

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of Cdk5/p25 kinase inhibitors . These inhibitors are important in the study of neurodegenerative diseases such as Alzheimer’s .

Synthesis of Antimalarials

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of antimalarial drugs . These drugs are crucial in the fight against malaria, a disease that affects millions of people worldwide .

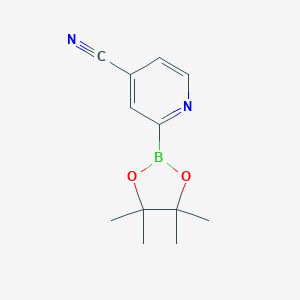

Synthesis of Selective Cyclin-dependent Kinase 4/6 Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of selective cyclin-dependent kinase 4/6 inhibitors . These inhibitors are important in the study and treatment of various types of cancer .

Synthesis of IKKβ Inhibitors

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of IKKβ inhibitors . These inhibitors are important in the study of various diseases, including inflammatory and autoimmune diseases .

Synthesis of Orally Bioavailable P2Y12 Antagonists

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of orally bioavailable P2Y12 antagonists . These antagonists are used for the inhibition of platelet aggregation, which is important in the prevention of blood clots .

Synthesis of Human and Murine Soluble Epoxide Hydrolase Inhibitors

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Cbz-amino-piperidine | |

CAS RN |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

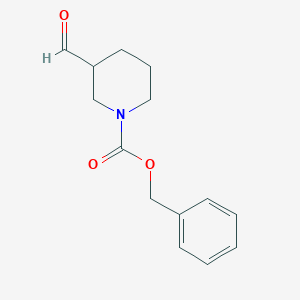

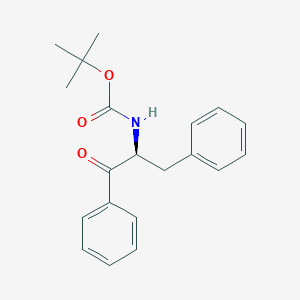

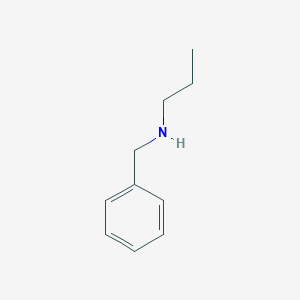

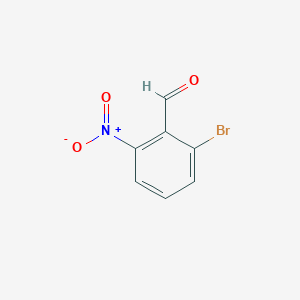

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)